2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O4S/c1-21(2,30-16-9-5-14(23)6-10-16)20(27)24-19-17-11-31(28,29)12-18(17)25-26(19)15-7-3-13(22)4-8-15/h3-10H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDPIBQRJDPOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a member of the thieno[3,4-c]pyrazole class and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C22H22ClN3O5S
- Molecular Weight: 475.94 g/mol
- IUPAC Name: this compound
The compound features a thieno[3,4-c]pyrazole core substituted with a chlorophenoxy group and exhibits significant structural complexity that may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds within the thieno[3,4-c]pyrazole class exhibit promising anticancer properties. For instance, a study reported that derivatives of thieno[2,3-b]thiophene showed potent inhibition against various cancer cell lines, including prostate cancer (PC-3) cells. The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| This compound | >30 | PC-3 |
Antioxidant Activity
The antioxidant potential of this compound can be evaluated using the DPPH radical scavenging assay. In vitro studies indicate that the compound exhibits significant antioxidant activity compared to standard antioxidants like N-acetylcysteine.
| Compound | IC50 (μM) | Assay Type |
|---|---|---|
| This compound | 56.26 ± 3.18 | DPPH Radical Scavenging |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various metabolic processes. Notably, it showed inhibition against β-glucuronidase and α-glucosidase:
| Enzyme | IC50 (μM) | Comparison |
|---|---|---|
| β-glucuronidase | 0.13 ± 0.019 | Several fold more active than D-Saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 μM) |
| α-glucosidase | 13.2 ± 0.34 | More active than acarbose (IC50 = 841 ± 1.73 μM) |
The biological activities of this compound are thought to be mediated through multiple mechanisms:
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells.
- Radical Scavenging: Its ability to neutralize free radicals contributes to its antioxidant effects.
- Enzyme Interaction: The inhibition of enzymes such as β-glucuronidase and α-glucosidase indicates potential therapeutic roles in metabolic disorders.
Case Studies
-
Anticancer Study : A recent investigation into the anticancer effects of thieno[3,4-c]pyrazoles revealed that compounds similar to the one discussed exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction.
- Findings : The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics.
-
Antioxidant Research : A comparative study on antioxidant activities highlighted that certain derivatives showed superior performance in scavenging DPPH radicals compared to established antioxidants.
- Impact : This suggests potential applications in preventing oxidative stress-related diseases.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a research compound with potential biological activities in pharmacology and medicinal chemistry. Its molecular formula is C21H19Cl2N3O4S, with a molecular weight of 480.36 g/mol.
Biological Activities
The compound has generated interest because of its potential biological activities, especially in pharmacology and medicinal chemistry. Research indicates that thieno[3,4-c]pyrazole compounds often exhibit anti-inflammatory and anticancer properties. While the specific mechanisms are under investigation, they may involve:
- Inhibition of specific enzymes Compounds similar to this have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain.
- Modulation of signaling pathways The compound may interact with G protein-coupled receptors (GPCRs), influencing various intracellular signaling cascades .
- Antimicrobial Activity Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.
- Anticancer Activity In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway.
- Anti-inflammatory Effects The compound has shown potential in reducing inflammation markers in animal models, suggesting its utility in treating conditions like arthritis.
Case Studies
A study investigated the effects of this compound on human cancer cell lines. The results indicated:
- Cell Viability Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
- Apoptotic Markers Increased levels of cleaved caspase-3 and PARP were observed, confirming the induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares key functional groups with several agrochemicals and pharmaceuticals:
- Chlorophenyl Substituents: Similar to procyazine (2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile) and cyanazine (2-((4-chloro-6-(ethylamino)-s-triazin-2-yl)amino)-2-methylpropionitrile), which are triazine herbicides. These compounds rely on chloro-substituted aromatic rings for herbicidal activity via photosynthesis inhibition .
- Pyrazole Core: The thieno-pyrazole scaffold resembles ipconazole (a triazole fungicide), though ipconazole incorporates a triazole ring instead of a sulfone group. Pyrazole derivatives are often optimized for antifungal or insecticidal activity .
- Sulfone Group : The 5,5-dioxido moiety is analogous to sulfonylurea herbicides (e.g., halosulfuron ), where sulfone groups enhance solubility and binding to acetolactate synthase (ALS) enzymes .
Structural and Electronic Differences
Key Observations :
- Unlike procyazine or cyanazine, the thieno-pyrazole core may confer unique electronic properties due to sulfur incorporation, as seen in Multiwfn-based wavefunction analyses of similar heterocycles .
Hypothetical Activity and Mechanism
Based on structural parallels:
- Herbicidal Potential: The chlorophenoxy group is common in auxin-mimicking herbicides (e.g., 2,4-D), but the sulfone and pyrazole groups may redirect activity toward ALS or cytochrome P450 inhibition.
- Antifungal Activity: Pyrazole-sulfone hybrids are known to disrupt fungal membrane integrity, as seen in studies of fluxapyroxad (a succinate dehydrogenase inhibitor) .
Q & A
Q. What statistical tools analyze dose-response discrepancies in pharmacological assays?
- Methodological Answer : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Compare Akaike Information Criterion (AIC) scores for one-site vs. two-site binding models. Use bootstrap resampling to estimate confidence intervals for EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
